(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
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Description
(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
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Biological Activity
(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in various biological applications. This article will explore its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
- IUPAC Name : this compound
- CAS Number : 1799420-95-3
The compound features a bromine atom at the 6-position of the indene structure and an amine functional group, contributing to its unique chemical properties and biological interactions .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines. This activity is attributed to its interaction with specific cellular pathways involved in cancer progression.
- Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes, which could be relevant in therapeutic contexts.
- Neurotransmitter Receptor Interaction : Initial findings indicate interactions with neurotransmitter receptors, suggesting a possible role in modulating neurological functions .
The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the amine group is crucial for these interactions. Depending on the target, the compound may act as either an agonist or antagonist, modulating biological responses in various contexts .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of this compound, researchers observed significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds based on their structural features and biological activities. Notable examples include:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
5-Bromo-2,3-dihydro-1H-inden-1-amine | Bromine at 5-position | Antimicrobial properties |
6-Chloro-2,3-dihydro-1H-inden-5-amine | Chlorine at 6-position | Anticancer activity |
6-Fluoro-2,3-dihydro-1H-inden-5-amines | Fluorine at 6-position | Neurotransmitter modulation |
The unique presence of bromine at the 6-position distinguishes (S)-6-bromo from its analogs and may influence its reactivity and biological activity significantly.
Properties
IUPAC Name |
(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWABIAMMAHTFCD-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.